Rel-(3R,4S,5S)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol hydrochloride

Description

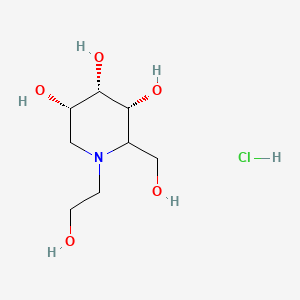

Rel-(3R,4S,5S)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol hydrochloride is a piperidine-derived compound featuring a six-membered nitrogen-containing ring with hydroxyl and hydroxymethyl substituents.

Properties

Molecular Formula |

C8H18ClNO5 |

|---|---|

Molecular Weight |

243.68 g/mol |

IUPAC Name |

(3R,4S,5S)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride |

InChI |

InChI=1S/C8H17NO5.ClH/c10-2-1-9-3-6(12)8(14)7(13)5(9)4-11;/h5-8,10-14H,1-4H2;1H/t5?,6-,7+,8-;/m0./s1 |

InChI Key |

QHWGCVIAMMMOPR-JGAQMNBYSA-N |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@@H](C(N1CCO)CO)O)O)O.Cl |

Canonical SMILES |

C1C(C(C(C(N1CCO)CO)O)O)O.Cl |

Origin of Product |

United States |

Biological Activity

Rel-(3R,4S,5S)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol hydrochloride, commonly referred to as Miglitol, is a synthetic carbohydrate absorption inhibitor with significant implications in the management of type 2 diabetes and obesity. This article explores its biological activity, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure features a piperidine core with multiple hydroxyl groups, contributing to its solubility and biological activity. Its molecular formula is , with a molecular weight of approximately 207.22 g/mol. The presence of hydroxyl groups enhances its ability to form hydrogen bonds, which is crucial for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₇NO₅ |

| Molecular Weight | 207.22 g/mol |

| Solubility | High in water |

| Permeability | Low across membranes |

Miglitol primarily functions as an alpha-glucosidase inhibitor , which slows the digestion and absorption of carbohydrates in the intestines. By inhibiting this enzyme, Miglitol effectively reduces postprandial blood glucose levels, making it beneficial for patients with type 2 diabetes. This mechanism not only aids in glycemic control but also contributes to weight management by minimizing carbohydrate intake.

Pharmacodynamics

- Alpha-glucosidase Inhibition : Slows carbohydrate digestion.

- Postprandial Glucose Reduction : Lowers blood glucose spikes after meals.

- Potential Antioxidant Activity : The multiple hydroxyl groups may confer antioxidant properties, potentially reducing oxidative stress in cells.

Clinical Studies and Findings

Several studies have evaluated the efficacy and safety of Miglitol in clinical settings:

-

Efficacy in Type 2 Diabetes :

- A study demonstrated that Miglitol significantly reduced HbA1c levels compared to placebo over a 24-week period (p<0.01) .

- Patients reported fewer incidences of postprandial hyperglycemia when treated with Miglitol compared to those receiving standard care .

-

Weight Management :

- In a randomized controlled trial involving obese patients with type 2 diabetes, those treated with Miglitol experienced a statistically significant reduction in body weight compared to controls (mean difference: 2.5 kg) .

- Safety Profile :

Case Study 1: Efficacy in Elderly Patients

A clinical trial involving elderly patients showed that Miglitol effectively improved glycemic control without significant adverse effects on quality of life. Participants exhibited improved fasting glucose levels and reported manageable gastrointestinal symptoms .

Case Study 2: Combination Therapy

In another study assessing combination therapy with Metformin and Miglitol, researchers found enhanced glycemic control compared to Metformin alone. The combination resulted in greater reductions in both fasting and postprandial glucose levels .

Future Directions

Ongoing research is exploring the potential of Miglitol beyond diabetes management. Its antioxidant properties warrant investigation into its role in conditions associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.

Scientific Research Applications

Rel-(3R,4S,5S)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol hydrochloride is a complex organic compound featuring a piperidine structure with multiple hydroxyl groups and a hydroxyethyl substituent. It is studied for its potential medicinal applications, especially as an inhibitor of carbohydrate absorption in the intestines, making it potentially relevant in treating conditions such as diabetes and obesity.

Chemical Properties and Structure

The chemical formula for this compound is C8H17NO5, with a molecular weight of approximately 207.22 g/mol . It exhibits high solubility in water but low permeability across biological membranes, influencing its pharmacological applications.

Applications

The primary applications of this compound include:

- Alpha-Glucosidase Inhibition : It functions as an alpha-glucosidase inhibitor, slowing down carbohydrate digestion and absorption in the intestines, which leads to lower postprandial blood glucose levels, beneficial for managing type 2 diabetes and obesity.

- Antioxidant Properties : There are indications that the compound may exhibit antioxidant properties due to the presence of multiple hydroxyl groups, potentially contributing to its therapeutic effects by reducing oxidative stress in cells.

Comparison with Similar Compounds

Compound A: (3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol Hydrochloride

Key Structural Differences :

- Ring Structure: Compound A is a pyrrolidine (five-membered ring) derivative, whereas the target compound is a piperidine (six-membered ring).

- Substituents : Compound A lacks the triol system (positions 3,4,5) and instead has a single hydroxyl group at position 3 and a hydroxymethyl group at position 3. The 1-methyl group in Compound A reduces hydrogen-bonding capacity relative to the 2-hydroxyethyl group in the target compound.

- Molecular Weight: Compound A has a lower molecular weight (C₇H₁₆ClNO₂; ~197.66 g/mol) compared to the target compound (C₉H₁₈ClNO₅; ~263.70 g/mol), impacting solubility and diffusion properties .

Compound B: (2R,3R,4R,5S)-2-(Hydroxymethyl)piperidine-3,4,5-triol Hydrochloride

Key Structural Differences :

- Substituent Positions: Both compounds share a piperidine core and triol system (positions 3,4,5). However, Compound B lacks the 2-hydroxyethyl group at position 1 and instead has a hydroxymethyl group at position 2.

- Molecular Formula: Compound B (C₆H₁₄ClNO₄; molecular weight ~199.63 g/mol) is smaller than the target compound, suggesting differences in solubility and pharmacokinetics.

- Safety Profile : Compound B carries hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled), indicating moderate toxicity risks . Similar hazards may apply to the target compound due to shared functional groups, though explicit data is unavailable.

Data Table: Structural and Chemical Comparison

Research Implications and Limitations

- Structural-Activity Relationships : The target compound’s extended hydroxylation and hydroxyethyl group may enhance water solubility compared to Compound A and B, though experimental validation is required. Piperidine derivatives generally exhibit better metabolic stability than pyrrolidines due to reduced ring strain .

- Gaps in Data : The evidence lacks direct pharmacological or toxicological data for the target compound. Further studies are needed to explore its biological activity, such as enzyme inhibition assays or cytotoxicity profiling.

- Synthetic Applications : The stereochemical complexity of the target compound underscores the need for advanced synthetic methodologies, such as asymmetric catalysis or enzymatic resolution, to ensure high purity .

Q & A

Basic: What are the recommended methods for synthesizing this compound?

Methodological Answer:

Synthesis typically involves stereoselective strategies due to multiple chiral centers. A common approach includes:

- Chiral Pool Synthesis : Use enantiomerically pure starting materials (e.g., sugars or amino acids) to preserve stereochemistry .

- Protecting Groups : Temporarily block hydroxyl groups using silyl ethers or benzyl groups to prevent undesired side reactions .

- Hydrochloride Salt Formation : Final purification via recrystallization in acidic conditions (e.g., HCl/ethanol) to enhance solubility and stability .

- Validation : Confirm stereochemical integrity using chiral HPLC or X-ray crystallography .

Advanced: How can computational chemistry optimize stereoselective synthesis?

Methodological Answer:

- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) model transition states to predict stereochemical outcomes .

- Machine Learning : Train models on existing reaction databases to identify optimal catalysts (e.g., chiral amines) and solvent systems .

- Feedback Loops : Integrate experimental data (e.g., NMR yields) into computational workflows to refine reaction parameters iteratively .

Basic: What spectroscopic techniques characterize stereochemical configuration?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography : Resolve absolute configuration with single-crystal analysis .

- Polarimetry : Measure optical rotation to verify enantiomeric purity .

Advanced: How to resolve contradictions in enzyme inhibition kinetics data?

Methodological Answer:

- Multi-Method Validation : Combine enzyme assays (e.g., fluorogenic substrates) with ITC to cross-validate binding constants .

- Error Analysis : Apply statistical models (e.g., Bayesian inference) to distinguish experimental noise from mechanistic variability .

- Structural Biology : Co-crystallize the compound with target enzymes to correlate inhibition potency with binding modes .

Basic: What handling and storage protocols ensure compound stability?

Methodological Answer:

- Storage : Store in desiccated containers under inert gas (argon) at -20°C to prevent hydrolysis .

- Hygroscopicity Mitigation : Prepare solutions in anhydrous solvents (e.g., DMSO-d6) immediately before use .

- Safety : Use PPE (gloves, goggles) and fume hoods to avoid inhalation/contact hazards .

Advanced: Challenges in achieving high enantiomeric excess (ee) and solutions?

Methodological Answer:

- Challenges : Epimerization during acidic workup or thermal instability of intermediates.

- Mitigation :

Basic: Primary safety hazards and first aid measures?

Methodological Answer:

Advanced: Impact of hydroxyethyl substitution on pharmacokinetics?

Methodological Answer:

- Solubility : Hydroxyethyl enhances aqueous solubility compared to alkyl analogs, improving bioavailability .

- Metabolism : The group may reduce first-pass hepatic metabolism by sterically blocking cytochrome P450 binding .

- Tissue Penetration : Assess via logP measurements and in vitro blood-brain barrier models (e.g., MDCK cells) .

Basic: Analytical methods for purity assessment?

Methodological Answer:

- HPLC : Use hydrophilic interaction chromatography (HILIC) with charged aerosol detection for polar impurities .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion and detect degradation products .

- Elemental Analysis : Verify chloride content (~20.1% w/w) to confirm salt stoichiometry .

Advanced: Reliability of in silico models for target interaction prediction?

Methodological Answer:

- Molecular Docking : Software like AutoDock Vina predicts binding poses but requires experimental validation (e.g., SPR) .

- MD Simulations : Run 100-ns trajectories to assess binding stability; compare with mutagenesis data .

- Limitations : False positives arise from rigid receptor approximations; use ensemble docking to account for flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.